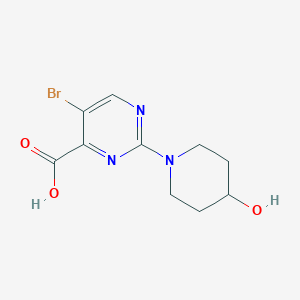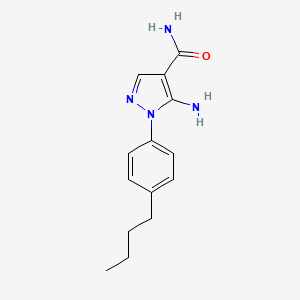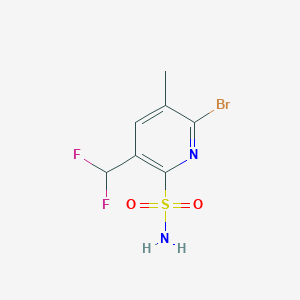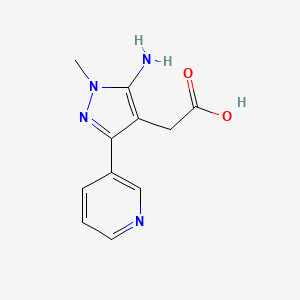
(S)-4-(3-Methoxypyrrolidin-1-YL)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(3-Methoxypyrrolidin-1-YL)cyclohexanamine is a chiral amine compound that features a cyclohexane ring substituted with a methoxypyrrolidine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-Methoxypyrrolidin-1-YL)cyclohexanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment to Cyclohexane: The final step involves the attachment of the methoxypyrrolidine group to the cyclohexane ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(S)-4-(3-Methoxypyrrolidin-1-YL)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
科学的研究の応用
(S)-4-(3-Methoxypyrrolidin-1-YL)cyclohexanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-4-(3-Methoxypyrrolidin-1-YL)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrrolidine group can enhance binding affinity and selectivity, leading to desired biological effects. The cyclohexane ring provides structural stability and influences the compound’s overall conformation.
類似化合物との比較
Similar Compounds
- (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine
- (S)-2-(3-Methoxypyrrolidin-1-yl)ethan-1-ol
- (S)-2-Chloro-1-(3-methoxypyrrolidin-1-yl)ethanone
Uniqueness
(S)-4-(3-Methoxypyrrolidin-1-YL)cyclohexanamine is unique due to its specific structural features, such as the combination of a cyclohexane ring and a methoxypyrrolidine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C11H22N2O |
|---|---|
分子量 |
198.31 g/mol |
IUPAC名 |
4-[(3S)-3-methoxypyrrolidin-1-yl]cyclohexan-1-amine |
InChI |
InChI=1S/C11H22N2O/c1-14-11-6-7-13(8-11)10-4-2-9(12)3-5-10/h9-11H,2-8,12H2,1H3/t9?,10?,11-/m0/s1 |
InChIキー |
NJYWMOICVCOYSG-ILDUYXDCSA-N |
異性体SMILES |
CO[C@H]1CCN(C1)C2CCC(CC2)N |
正規SMILES |
COC1CCN(C1)C2CCC(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



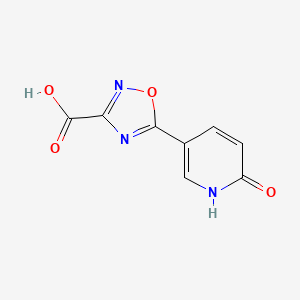

![4-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789934.png)


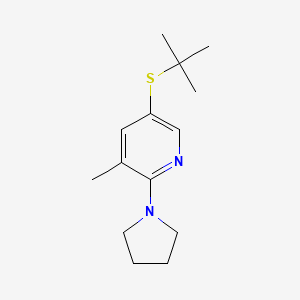
![4-(2-Hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11789955.png)

